Ethyl 3-bromo-5-sulfamoylbenzoate
Description
Ethyl 3-bromo-5-sulfamoylbenzoate is an organic compound with the molecular formula C₉H₁₀BrNO₄S. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a sulfamoyl group at the 5-position, with an ethyl ester functional group.
Properties
IUPAC Name |
ethyl 3-bromo-5-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIAFQXCJHCQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-sulfamoylbenzoate typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the sulfamoyl group and esterification. One common method includes:
Bromination: Starting with 3-bromobenzoic acid, the bromine atom is introduced using bromine or a brominating agent under controlled conditions.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfamoylation, and efficient purification techniques like recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The sulfamoyl group can be reduced to an amine under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include amines and other reduced derivatives.
Hydrolysis: Products include 3-bromo-5-sulfamoylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-sulfamoylbenzoate depends on its specific application. In biochemical studies, it may act by inhibiting enzymes through binding to active sites or interacting with specific molecular targets. The bromine and sulfamoyl groups play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-sulfamoylbenzoate
- Ethyl 3-chloro-5-sulfamoylbenzoate
- Ethyl 3-bromo-5-methylbenzoate
Uniqueness
Ethyl 3-bromo-5-sulfamoylbenzoate is unique due to the specific positioning of the bromine and sulfamoyl groups, which confer distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
Overview
Ethyl 3-bromo-5-sulfamoylbenzoate, with the molecular formula C₉H₁₀BrNO₄S, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. As a derivative of benzoic acid, it features a bromine atom at the 3-position and a sulfamoyl group at the 5-position. This unique structure allows it to participate in various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. The bromine and sulfamoyl groups are crucial for its reactivity and binding affinity to specific molecular targets. In enzymatic studies, it may act as an inhibitor by binding to active sites on enzymes, thereby altering their function. This mechanism is particularly relevant in the context of therapeutic applications, where the compound could potentially inhibit pathways involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The sulfamoyl group is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial proliferation and could be leveraged for developing new antibacterial agents.
Anti-inflammatory Effects
In animal models, lower doses of this compound have shown potential therapeutic effects by modulating inflammatory pathways. Studies suggest that the compound may reduce inflammation markers, making it a candidate for further investigation in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. The compound's efficacy was comparable to standard antibiotics, indicating its potential as an alternative treatment option .
- Animal Models : In a controlled experiment involving mice, administration of the compound resulted in a significant decrease in inflammatory cytokines compared to the control group. This suggests its utility in managing conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-chloro-5-sulfamoylbenzoate | Chlorine atom instead of bromine | Antimicrobial; lower potency than brominated analog |
| Methyl N-Boc-2-bromo-5-sulfamoylbenzoate | Different substitution pattern | Exhibits similar enzyme inhibition properties |
The presence of the bromine atom in this compound enhances its reactivity and biological activity compared to its chloro analogs, making it a more potent candidate for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
